molecular formula C14H10N4OS B5868186 N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide

N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide

Cat. No. B5868186
M. Wt: 282.32 g/mol
InChI Key: FINXTOAATOXHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide, also known as BZNT, is a novel compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in disease progression. For example, N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide can induce cell cycle arrest and apoptosis in cancer cells. N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of inflammation. By inhibiting NF-κB, N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the expression of genes that are involved in cancer cell proliferation and survival. N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide also reduces the production of reactive oxygen species (ROS) and inhibits the activity of enzymes that are involved in ROS production. In addition, N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide also has high specificity for its target proteins, which reduces off-target effects. However, N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide has poor pharmacokinetic properties, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize its pharmacokinetic properties to improve its effectiveness in vivo. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide and its effects on cellular signaling pathways. Finally, the development of N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide analogs with improved properties may lead to the discovery of more effective therapeutic agents.

Synthesis Methods

N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide can be synthesized by a multi-step process that involves the reaction of 2-aminobenzimidazole with carbon disulfide and potassium hydroxide to form 2-mercaptobenzimidazole. This intermediate product is then reacted with nicotinic acid to form N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide.

Scientific Research Applications

N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(1H-benzimidazol-1-ylcarbonothioyl)nicotinamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(benzimidazole-1-carbothioyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c19-13(10-4-3-7-15-8-10)17-14(20)18-9-16-11-5-1-2-6-12(11)18/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXTOAATOXHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=S)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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